molecular formula C7H5BrClF B1527285 1-Bromo-4-(chloromethyl)-2-fluorobenzene CAS No. 1214322-98-1

1-Bromo-4-(chloromethyl)-2-fluorobenzene

Cat. No. B1527285
M. Wt: 223.47 g/mol
InChI Key: XHHWCSAEYOHMBG-UHFFFAOYSA-N
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Description

“1-Bromo-4-(chloromethyl)-2-fluorobenzene” is a chemical compound with the molecular formula C7H6BrClF . It has a molecular weight of 241.46 . The compound is also known by its IUPAC name, 1-bromo-4-(chloromethyl)-2,3-difluorobenzene .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4-(chloromethyl)-2-fluorobenzene” can be represented by the InChI code: 1S/C7H6BrClF2/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2 . This structure can be visualized using appropriate software that can interpret this InChI code.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4-(chloromethyl)-2-fluorobenzene” include a molecular weight of 241.46 . Other properties like boiling point, melting point, and density are not available in the searched resources. For detailed properties, please refer to a reliable chemical database.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been utilized in the synthesis of complex organic structures, such as in the creation of carbazole derivatives. Cheng-feng Wang's research on the synthesis of 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole demonstrates this application, where 1-chloromethyl-4-fluorobenzene is used as a key intermediate (Wang, 2009).

Chemical Reactions and Mechanisms

  • Studies on the electrochemical fluorination of halobenzenes, including 1-bromo-4-fluorobenzene, have provided insights into the formation mechanisms of various fluorinated compounds. Research by Hirohide Horio et al. explored the side-reactions during this process, contributing to a deeper understanding of halobenzene reactions (Horio et al., 1996).

Industrial Production

  • Guo Xiang-li investigated the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, a key intermediate in the production of fungicides like flusilazole. This study, which involved 1-bromo-4-fluorobenzene, offers insights into industrialized production and cost-reduction strategies (Xiang-li, 2013).

Photofragmentation Studies

  • Xi-Bin Gu and colleagues conducted a study on the photodissociation of 1-bromo-4-fluorobenzene. This research contributes to the understanding of the effects of ultraviolet light on halobenzenes and the energy partitioning in these photofragmentation processes (Gu et al., 2001).

Photoreactions and Bond Formation

  • Research by D. Bryce-Smith et al. explored the photoreactions of halogenobenzenes, including 1-bromo-4-fluorobenzene, with cyclopentene. This study sheds light on the types of products formed through these reactions, specifically focusing on the insertion into carbon-halogen bonds (Bryce-Smith et al., 1980).

Spectroscopic Analysis

  • The infrared and Raman spectra of 1-(chloromethyl)-4-fluorobenzene have been studied, providing valuable information about the molecular structure and vibrational modes of similar compounds (Seth-Paul & Shino, 1975).

properties

IUPAC Name

1-bromo-4-(chloromethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHWCSAEYOHMBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(chloromethyl)-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Kharenko, RG Patel, SD Brown… - Journal of medicinal …, 2018 - ACS Publications
BET proteins are key epigenetic regulators that regulate transcription through binding to acetylated lysine (AcLys) residues of histones and transcription factors through bromodomains (…
Number of citations: 40 pubs.acs.org

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